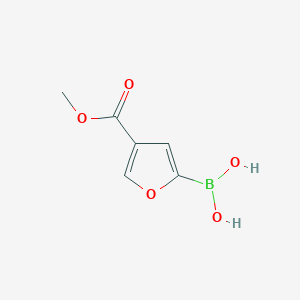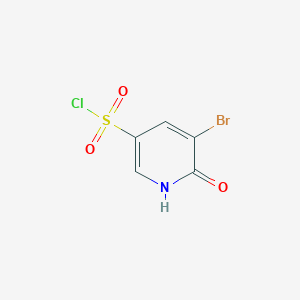![molecular formula C8H5ClLiN3O2 B13459619 lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding 5-oxopyrazolo[4,3-b]pyridine-6-carbonitriles . Another approach involves the intramolecular cyclocondensation of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters .
Industrial Production Methods: Industrial production methods for these compounds often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions .
化学反应分析
Types of Reactions: Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents, catalysts, and specific temperature and pressure conditions .
Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and properties .
科学研究应用
Lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds: Similar compounds to lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate include other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in the position and nature of their substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other pyrazolopyridine derivatives. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C8H5ClLiN3O2 |
|---|---|
分子量 |
217.6 g/mol |
IUPAC 名称 |
lithium;7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2.Li/c1-12-7-5(3-11-12)10-2-4(6(7)9)8(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 |
InChI 键 |
KWKTYODRQCYMJQ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CN1C2=C(C(=CN=C2C=N1)C(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)




![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)





![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
